molecular formula C8H6BrFO B1444983 2-(5-Bromo-2-fluorophenyl)oxirane CAS No. 1343046-78-5

2-(5-Bromo-2-fluorophenyl)oxirane

Cat. No. B1444983
M. Wt: 217.03 g/mol
InChI Key: FZHXXYGMRVHZEY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)oxirane is a synthetic organic compound that belongs to the family of epoxides. It is a three-membered ring structure containing two carbon atoms and one oxygen atom, with a bromo and a fluoro group attached to a phenyl ring. The compound has a molecular weight of 217.04 .


Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ether (aliphatic), and 1 Oxirane .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its InChI code is 1S/C8H6BrFO/c9-7-2-1-5(10)3-6(7)8-4-11-8/h1-3,8H,4H2 .

Scientific Research Applications

  • Chemical Synthesis

    • 2-(5-Bromo-2-fluorophenyl)oxirane is often used as a building block or intermediate in the synthesis of more complex molecules . The specific applications of this compound would be highly dependent on the final products that are synthesized .
  • OLED Applications

    • A similar compound, 2-Bromo-5-fluorobenzonitrile, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications . The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .
  • Antitumor and Anti-inflammatory Applications

    • 2-Bromo-5-fluorobenzonitrile is also used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications . The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines .
  • Medicinal Chemistry

    • Compounds similar to “2-(5-Bromo-2-fluorophenyl)oxirane” are often used as organic intermediates in medicinal chemistry . They can be used to synthesize more complex molecules with potential therapeutic applications .
  • Indole Derivatives

    • Indole derivatives, which can potentially be synthesized from compounds like “2-(5-Bromo-2-fluorophenyl)oxirane”, have shown a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Synthesis of Other Compounds

    • “2-(5-Bromo-2-fluorophenyl)oxirane” could potentially be used in the synthesis of other compounds. For example, a similar compound, “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone”, was synthesized using an unreported method .

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHXXYGMRVHZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenyl)oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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